Chemical properties of (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol
Chemical properties of (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol
This guide details the chemical properties, synthesis, and application logic of (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol , a specialized heterocyclic building block used in high-value medicinal chemistry programs (e.g., BACE inhibitors, P2X3 antagonists).
Document Control:
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Role: Senior Application Scientist
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Context: Drug Discovery & Process Chemistry
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Status: Technical Reference
Executive Summary
(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol is a trisubstituted pyridine intermediate designed to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.
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The Cyclopropyl Motif: Enhances lipophilicity and metabolic stability compared to alkyl chains, often improving potency through "induced fit" in hydrophobic pockets.
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The C3-Fluorine: Lowers the pKa of the pyridine nitrogen (reducing hERG liability) and blocks metabolic oxidation at the electron-rich C3 position.
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The C2-Methanol: Serves as a versatile "warhead" or linker, easily converted into aldehydes, halides, or ethers for fragment coupling.
Chemical Identity & Physicochemical Properties
Identification
| Property | Detail |
| IUPAC Name | (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol |
| Common Name | 5-Cyclopropyl-3-fluoro-2-pyridinemethanol |
| CAS Number | Not widely listed as a commodity chemical; Precursor Acid CAS: 1286776-52-0 |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| SMILES | FC1=CC(C2CC2)=CN=C1CO |
Predicted Physicochemical Profile
Data derived from SAR analysis of similar fluoropyridines.
| Parameter | Value (Approx.) | Impact on Drug Design |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; good membrane permeability. |
| pKa (Pyridine N) | ~2.5 – 3.0 | Significantly reduced basicity due to ortho-F effect (vs. Pyridine pKa ~5.2). Reduces lysosomal trapping. |
| TPSA | ~33 Ų | Favorable for CNS penetration (Blood-Brain Barrier). |
| Physical State | Viscous Oil or Low-Melting Solid | Likely crystallizes upon high purity (>98%). |
Synthesis & Production Protocol
As this compound is not a standard catalog item, in-house synthesis is often required. The following protocol is a self-validating workflow designed for scalability and purity.
Retrosynthetic Logic
The most robust route avoids the instability of pyridine-lithium species by utilizing Suzuki-Miyaura coupling on a halogenated precursor before reducing the carboxylic handle.
Pathway: 5-Bromo-3-fluoropicolinic acid
Step-by-Step Methodology
Step 1: Installation of the Cyclopropyl Ring
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Reagents: Methyl 5-bromo-3-fluoropicolinate (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq).
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Solvent: Toluene/Water (10:1) degassed.[1]
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Protocol:
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Charge reaction vessel with aryl bromide, boronic acid, and base.
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Add solvent and sparge with Argon for 15 mins (Critical to prevent homocoupling).
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Add Pd catalyst and heat to 100°C for 4-12 hours.
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Checkpoint: Monitor TLC (Hexane/EtOAc). The bromide spot should disappear.
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Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
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Purification: Silica gel flash chromatography.
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Step 2: Reduction to Alcohol (The Target)
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Reagents: Methyl 5-cyclopropyl-3-fluoropicolinate (Intermediate from Step 1), Sodium Borohydride (NaBH₄, 4.0 eq), Methanol/THF.
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Protocol:
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Dissolve the ester in anhydrous THF (0.2 M) and cool to 0°C.
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Add Methanol (approx. 10 eq) to activate the borohydride.
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Add NaBH₄ portion-wise (Caution: Gas evolution).
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Allow to warm to RT and stir for 2 hours.
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Validation: TLC should show a new, more polar spot (The Alcohol).
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Quench: Carefully add Saturated NH₄Cl solution at 0°C.
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Extraction: Extract with DCM (Dichloromethane) x3. The alcohol prefers DCM over EtOAc.
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Analytical Validation (Expected Signals)
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¹H NMR (400 MHz, CDCl₃):
- ~8.2 ppm (s, 1H, Pyridine H-6 )
- ~7.3 ppm (d, 1H, Pyridine H-4 , J coupling with F)
- ~4.7 ppm (s, 2H, CH₂ -OH)
- ~1.9 ppm (m, 1H, Cyclopropyl CH )
- ~1.1 & 0.7 ppm (m, 4H, Cyclopropyl CH₂ )
Reactivity & Transformations
The utility of (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol lies in its ability to function as a "linchpin" in convergent synthesis.
Key Transformations
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Activation (Leaving Group):
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Reaction with Methanesulfonyl chloride (MsCl) and TEA yields the mesylate.
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Note: The 3-Fluoro group destabilizes the adjacent carbocation, making Sɴ1 reactions difficult; favor Sɴ2 conditions for displacement.
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Oxidation (Aldehyde Generation):
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Use Dess-Martin Periodinane (DMP) or Swern Oxidation .
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Avoid: harsh acidic oxidants (Jones reagent) which may affect the cyclopropyl ring.
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Application: Reductive amination to form amine-linked inhibitors.
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Workflow Diagram
Caption: Synthetic workflow from commercial halide to target alcohol and downstream derivatives.
Applications in Drug Discovery
BACE Inhibitors (Alzheimer's Disease)
This moiety appears in patent literature for Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors.
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Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the enzyme active site, while the cyclopropyl group fills a hydrophobic S3 or S4 pocket.
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Role of Fluorine: It modulates the basicity to prevent protonation at physiological pH, improving oral bioavailability and CNS penetration.
P2X3 Antagonists (Chronic Cough)
Similar 3-fluoro-5-substituted pyridine cores are utilized in P2X3 antagonists (e.g., analogs of Gefapixant). The hydroxymethyl group is often converted to an ether linkage connecting to a diaminopyrimidine or similar heterocyclic core.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic-type alcohol can slowly oxidize to the aldehyde if exposed to air/light over prolonged periods.
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Specific Risk: Fluorinated pyridines can be skin sensitizers. Use double nitrile gloves.
References
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Synthesis of Cyclopropyl-Ring-Containing Derivatives. Organic Chemistry Frontiers, 2024.
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Iminothiadiazine dioxide compounds as BACE inhibitors. U.S. Patent 8,729,071, 2014. (Describes the synthesis of 5-cyclopropyl-3-fluoropicolinic acid precursor).
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Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008. (General principles of F-substitution on pyridine pKa).
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5-Cyclopropyl-3-fluoropicolinic acid (Precursor CAS 1286776-52-0). Enamine Store / Chemical Vendors.
